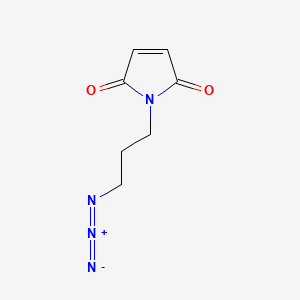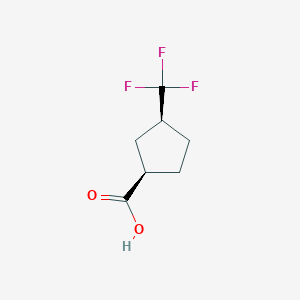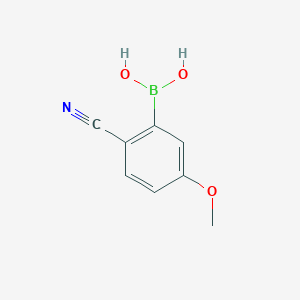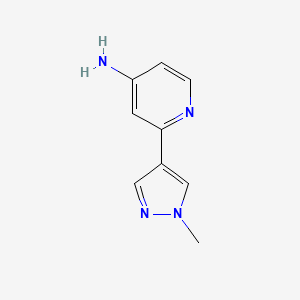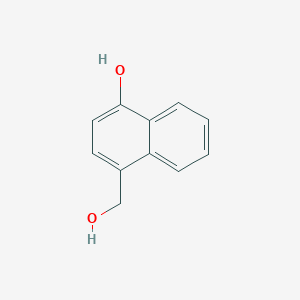
1-Naphthol-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthol-4-methanol is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a methanol group (-CH2OH) attached to the fourth carbon. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthol-4-methanol can be synthesized through several methods. One common approach involves the alkylation of 1-naphthol with methanol. This reaction can be catalyzed by various molecular sieves such as modified silicoaluminophosphate (SAPO) and MCM-41. The reaction typically occurs at elevated temperatures around 300°C and results in the formation of this compound along with other methylated products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 1-naphthol to this compound while minimizing the formation of by-products. Catalysts such as zeolites and metal oxides are commonly used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthol-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like diazonium salts are used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-1-naphthol-4-methanol.
Substitution: Formation of substituted naphthols and azo compounds.
Wissenschaftliche Forschungsanwendungen
1-Naphthol-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a fluorescent probe due to its photostable properties.
Wirkmechanismus
The mechanism of action of 1-Naphthol-4-methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate enzyme activity by binding to active sites and altering enzyme conformation .
Vergleich Mit ähnlichen Verbindungen
1-Naphthol: Differentiated by the absence of the methanol group at the fourth position.
2-Naphthol: Similar structure but with the hydroxyl group at the second position.
4-Methyl-1-naphthol: Similar structure but with a methyl group instead of a methanol group at the fourth position.
Uniqueness: 1-Naphthol-4-methanol is unique due to the presence of both hydroxyl and methanol groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,12-13H,7H2 |
InChI-Schlüssel |
BIDVSJJBQAJPDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
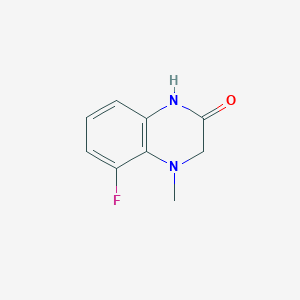
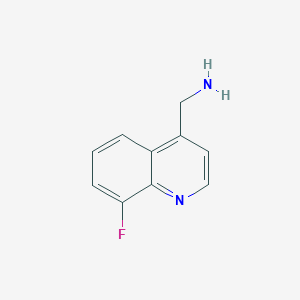

![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
